(3-Nitro-4-(phenylamino)phenyl)methanol
Description
(3-Nitro-4-(phenylamino)phenyl)methanol is a nitro-substituted aromatic compound featuring a phenylamino group at the para position relative to a methanol substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(4-anilino-3-nitrophenyl)methanol |
InChI |
InChI=1S/C13H12N2O3/c16-9-10-6-7-12(13(8-10)15(17)18)14-11-4-2-1-3-5-11/h1-8,14,16H,9H2 |
InChI Key |
WUKHQGXNZXPEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-Nitro-4-(phenylamino)phenyl)methanol with structurally related nitroaromatic methanol derivatives. Key differences in substituent positions, functional groups, and similarity scores (based on structural descriptors like Tanimoto coefficients) are highlighted.
Table 1: Structural Comparison of Analogous Compounds
| CAS No. | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 90390-46-8 | (3-Amino-5-nitrophenyl)methanol | 0.90 | Amino group replaces phenylamino; nitro at meta |
| 22162-15-8 | (2-Methyl-4-nitrophenyl)methanol | 0.90 | Methyl substituent at ortho; lacks phenylamino |
| 71176-55-1 | (5-Nitro-1,3-phenylene)dimethanol | 0.92 | Dual methanol groups; nitro at para |
| 619-73-8 | (4-Nitro-3-(trifluoromethyl)phenyl)methanol | 0.90 | Trifluoromethyl substituent; nitro at para |
Key Findings:
Substituent Position and Electronic Effects: The phenylamino group in this compound introduces strong electron-donating resonance effects, which may stabilize the nitro group’s electron-withdrawing character. In contrast, (3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8) lacks the phenylamino group, resulting in a more nucleophilic amino substituent .
Steric and Functional Group Impact: (2-Methyl-4-nitrophenyl)methanol (CAS 22162-15-8) contains an ortho-methyl group, which introduces steric hindrance absent in the target compound. This may reduce reactivity in coupling reactions . The trifluoromethyl group in (4-Nitro-3-(trifluoromethyl)phenyl)methanol (CAS 619-73-8) significantly alters lipophilicity and metabolic stability compared to the phenylamino group in the target compound .
The coumarin’s conjugated system enhances UV absorption, while the azetidinone introduces strain, affecting antimicrobial activity .
Research Implications
- Medicinal Chemistry: The phenylamino-nitro motif is associated with antimicrobial and kinase inhibitory activity, as seen in coumarin-azetidinone hybrids () .
- Materials Science: Nitroaromatic methanols are explored as photoactive agents; the dual methanol groups in CAS 71176-55-1 suggest utility in polymer crosslinking .
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